molecular formula C24H25N3O6S2 B4894402 1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide

1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide

Cat. No.: B4894402
M. Wt: 515.6 g/mol
InChI Key: QGJZFTSLOOJXJE-UHFFFAOYSA-N
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Description

1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide typically involves multi-step organic reactions. Common starting materials might include piperazine, benzenesulfonyl chloride, and 4-methoxyaniline. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process might include purification steps such as recrystallization, chromatography, and distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions could involve the removal of oxygen or the addition of hydrogen atoms.

    Substitution: This type of reaction might involve replacing one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions would vary depending on the specific reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(benzenesulfonyl)piperazine: A related compound with similar structural features but lacking the methoxyphenyl and carboxamide groups.

    N-(4-methoxyphenyl)piperazine: Another related compound, differing in the absence of benzenesulfonyl groups.

Uniqueness

1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S2/c1-33-20-14-12-19(13-15-20)25-24(28)23-18-26(34(29,30)21-8-4-2-5-9-21)16-17-27(23)35(31,32)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJZFTSLOOJXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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